7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride

pKa modulation amine basicity physicochemical profiling

7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride (CAS 2648947-36-6, MF: C₆H₁₀ClF₂NO, MW: 185.60 g/mol) is a gem-difluorinated saturated bicyclic amine building block. The compound features a 3-oxabicyclo[4.1.0]heptane core—a conformationally constrained cyclopropylpyran (CPP) scaffold recognized as a validated non-nitrogen-containing morpholine isostere for kinase hinge binding —with a gem-difluoro substituent at the cyclopropane 7-position and a primary amine at the 5-position.

Molecular Formula C6H10ClF2NO
Molecular Weight 185.60 g/mol
Cat. No. B13587661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride
Molecular FormulaC6H10ClF2NO
Molecular Weight185.60 g/mol
Structural Identifiers
SMILESC1C2C(C2(F)F)C(CO1)N.Cl
InChIInChI=1S/C6H9F2NO.ClH/c7-6(8)3-1-10-2-4(9)5(3)6;/h3-5H,1-2,9H2;1H
InChIKeyFRSYBTWMPYBHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-amine Hydrochloride: Structural Identity and Compound-Class Positioning for Research Procurement


7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride (CAS 2648947-36-6, MF: C₆H₁₀ClF₂NO, MW: 185.60 g/mol) is a gem-difluorinated saturated bicyclic amine building block . The compound features a 3-oxabicyclo[4.1.0]heptane core—a conformationally constrained cyclopropylpyran (CPP) scaffold recognized as a validated non-nitrogen-containing morpholine isostere for kinase hinge binding [1]—with a gem-difluoro substituent at the cyclopropane 7-position and a primary amine at the 5-position. This places the compound at the intersection of two high-value design strategies in medicinal chemistry: morpholine bioisosteric replacement and gem-difluorination for physicochemical property modulation [2].

Why Generic 3-Oxabicyclo[4.1.0]heptan-amine Analogs Cannot Substitute for the 7,7-Difluoro Congener in Structure–Property–Guided Programs


The 3-oxabicyclo[4.1.0]heptan-amine scaffold is not a single interchangeable commodity; substitution pattern and fluorination state produce quantifiable divergence in physicochemical properties that directly govern drug-likeness parameters. The gem-difluoro motif at the cyclopropane 7-position exerts a predictable electron-withdrawing inductive effect (−I) that depresses amine basicity (ΔpKa ≈ −0.3 to −0.5 units relative to non-fluorinated analogs) [1], while simultaneously modulating lipophilicity in a structure-dependent manner (ΔLogP ≈ −0.54 to −0.55 units in related bicyclic systems) [2]. These shifts alter the ionized fraction at physiological pH, membrane permeability, and off-target promiscuity—meaning that efficacy and selectivity data obtained with a non-fluorinated or regioisomerically distinct analog cannot be reliably extrapolated to the 7,7-difluoro-3-oxa variant without independent experimental validation [1][3].

Quantitative Differentiation Evidence for 7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-amine Hydrochloride vs. Closest Analogs


Gem-Difluorination Reduces Conjugate Acid pKa by 0.3–0.5 Units Relative to Non-Fluorinated Bicyclic Amine Counterparts

A systematic potentiometric titration study of gem-difluorinated saturated bicyclic amines (6–8 membered largest ring) demonstrated that gem-difluorination consistently and predictably decreases the pKa of the protonated amine by 0.3–0.5 units compared to the corresponding non-fluorinated bicyclic amine analogs [1]. This effect is attributed to the strong electron-withdrawing inductive effect (−I) of the gem-difluoro group and is independent of the specific bicyclic scaffold topology. For a primary amine embedded in the 3-oxabicyclo[4.1.0]heptane framework, this translates to a reduced fraction of ionized (protonated) species at pH 7.4, which directly impacts passive membrane permeability and volume of distribution.

pKa modulation amine basicity physicochemical profiling

Gem-Difluorination Modulates LogP by −0.54 to −0.55 Units in Related Bicyclic Systems, Contradicting the Assumption of Fluorine-Driven Lipophilicity Increase

Experimental LogP determination (shake-flask method with HPLC analysis) on 6,6-difluorobicyclo[3.2.0]heptane-derived benzamide/anilide model compounds revealed that gem-difluorination unexpectedly decreased LogP by 0.54–0.55 units relative to the non-fluorinated bicyclic counterparts [1]. This finding was corroborated by a broader study of gem-difluorinated saturated bicyclic amines, which showed that the direction and magnitude of LogP change upon fluorination is not uniform but depends on the number and spatial orientation of vicinal C−H bonds neighboring the fluorine atoms [2]. In the 7,7-difluoro-3-oxabicyclo[4.1.0]heptane scaffold, the cyclopropane gem-difluoro motif places fluorine atoms adjacent to specific C−H vectors, making the LogP outcome distinct from both non-fluorinated and regioisomerically difluorinated analogs.

lipophilicity LogP drug-likeness physicochemical properties

The 3-Oxabicyclo[4.1.0]heptane Core Is a Validated Non-Nitrogen Morpholine Isostere with Demonstrated Kinase Hinge-Binding Competence

Hobbs et al. (GSK) demonstrated that the 3-oxabicyclo[4.1.0]heptane (cyclopropylpyran, CPP) scaffold can fully replace the morpholine ring in 4-(pyrimidin-4-yl)morpholine-based PI3K/PIKK kinase inhibitors while maintaining key hydrogen-bonding interactions with the kinase hinge region [1]. X-ray crystallographic analysis confirmed that the CPP oxygen adopts the same conformation as the morpholine oxygen in the ATP-binding site, forming the critical hinge hydrogen bond. A derivative bearing this scaffold (compound 29b) was characterized as a potent, selective dual inhibitor of mTORC1 and mTORC2. Unlike morpholine, the CPP scaffold lacks a basic nitrogen, eliminating a potential source of off-target activity. The 7,7-difluoro substitution on this scaffold adds the option of pKa and LogP tuning (see Evidence Items 1 and 2) without disrupting the core morpholine-mimetic geometry.

morpholine isostere kinase hinge binder PI3K-mTOR bioisostere

Regioisomeric Differentiation: The 3-Oxa Position Provides a Distinct Hydrogen-Bond Acceptor Geometry vs. 2-Oxa and Non-Oxa Bicyclo[4.1.0]heptane Analogs

Within the 7,7-difluorobicyclo[4.1.0]heptane chemical space, the position of the endocyclic oxygen atom (position 2, 3, or absent) determines the spatial orientation of the hydrogen-bond acceptor. The 3-oxa regioisomer places the ether oxygen in a six-membered tetrahydropyran ring, topologically equivalent to the morpholine oxygen position as validated by Hobbs et al. [1]. In contrast, the 2-oxa regioisomer (CAS 1955548-76-1 derivatives) positions the oxygen differently [2], and the non-oxa (carbocyclic) 7,7-difluorobicyclo[4.1.0]heptan-amine series lacks the oxygen hydrogen-bond acceptor entirely [3]. These geometric differences are not trivial: they determine whether the scaffold can engage the kinase hinge or other polar binding pockets in the intended target orientation.

regioisomer hydrogen-bond geometry structure–activity relationship

The gem-Difluorocyclopropane Moiety Confers Enhanced Metabolic Stability Compared to Non-Fluorinated Cyclopropane Analogs

The gem-difluorocyclopropane motif is widely recognized in the medicinal chemistry literature as a metabolically stabilized replacement for the unsubstituted cyclopropane ring, owing to the strong electron-withdrawing effect of fluorine atoms that deactivates the adjacent C−C bonds toward cytochrome P450-mediated oxidation [1][2]. Multiple patent applications cite difluorocyclopropane-containing building blocks for their improved metabolic stability profiles [3]. While compound-specific microsomal stability data for 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride have not been publicly reported, the class-level evidence strongly supports that the gem-difluoro substitution at the 7-position provides greater resistance to oxidative metabolism than the non-fluorinated 3-oxabicyclo[4.1.0]heptan-5-amine analog.

metabolic stability gem-difluorocyclopropane oxidative metabolism

High-Value Application Scenarios for 7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-amine Hydrochloride Based on Differentiation Evidence


Kinase-Focused Library Design Requiring Morpholine Replacement with Tunable Basicity

For medicinal chemistry programs targeting PI3K, mTOR, or related lipid kinases, the 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine provides a direct synthetic entry point to the validated CPP morpholine isostere scaffold [1]. The primary amine at the 5-position allows straightforward elaboration (e.g., reductive amination, amide coupling) to generate diverse kinase-focused libraries. The gem-difluoro substitution confers a predictable pKa depression of 0.3–0.5 units [2], enabling fine-tuning of the amine basicity without altering the core hydrogen-bond geometry—a critical advantage when optimizing against kinase selectivity panels where basic amine-driven off-target activity is a concern.

Parallel Synthesis of Physicochemical Property-Matched Compound Arrays for Multiparameter Optimization

The distinct pKa and LogP window of this compound (estimated ΔpKa ≈ −0.3 to −0.5, ΔLogP ≈ −0.54 to −0.55 vs. non-fluorinated analog [1][2]) makes it a valuable member of a matched-pair array alongside the non-fluorinated 3-oxabicyclo[4.1.0]heptan-5-amine and the 2-oxa regioisomer. Such an array enables medicinal chemists to deconvolve the contributions of basicity, lipophilicity, and hydrogen-bond geometry to target potency, selectivity, and ADME properties within a single scaffold family—an approach aligned with the 'lead-oriented synthesis' philosophy increasingly adopted in fragment- and property-based drug discovery.

Metabolic Stability-Critical Lead Series Requiring Cyclopropane-Containing Building Blocks

In lead optimization campaigns where cyclopropane-containing amines form part of the pharmacophore but microsomal instability is observed (due to CYP-mediated oxidation at cyclopropane C−H bonds), the 7,7-difluoro variant offers a direct replacement with established class-level evidence for enhanced metabolic stability [1][2]. The gem-difluoro group electronically deactivates the cyclopropane ring toward oxidative metabolism while preserving the three-dimensional shape and strain characteristics of the parent scaffold, minimizing the risk of potency loss upon substitution—a common pitfall when replacing cyclopropane with larger metabolically stable groups.

Fragment-Based Drug Discovery (FBDD) Leveraging the 3-Oxabicyclo[4.1.0]heptane Hinge-Binding Motif

The 3-oxabicyclo[4.1.0]heptane scaffold has been crystallographically validated as a hinge-binding fragment for mTOR and related kinases [1]. The 7,7-difluoro-5-amine variant provides a fragment-sized (MW 185.6 g/mol) building block that retains this hinge-binding competence while offering two orthogonal vectors for fragment growth: the primary amine at C5 and the difluorocyclopropane moiety, which can be further functionalized. This makes the compound suitable for fragment-growing and fragment-linking strategies targeting the PI3K-AKT-mTOR pathway, where the modulated basicity from the gem-difluoro group may reduce nonspecific binding compared to more basic fragment amines.

Quote Request

Request a Quote for 7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.